An In-Depth Technical Guide to the Basic Properties of 6-(methylamino)pyrimidine-2,4(1H,3H)-dione
An In-Depth Technical Guide to the Basic Properties of 6-(methylamino)pyrimidine-2,4(1H,3H)-dione
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 6-(methylamino)pyrimidine-2,4(1H,3H)-dione, a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. The document delineates its core physicochemical properties, with a particular focus on its basicity and protonation behavior. Furthermore, it details established synthetic routes, characterization methodologies, and explores its biological significance. Included are detailed, field-proven experimental protocols for synthesis and pKa determination, designed to be self-validating and reproducible. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this versatile molecule.
Introduction
6-(methylamino)pyrimidine-2,4(1H,3H)-dione, also known as N6-methyluracil, belongs to the pyrimidinedione class of heterocyclic compounds. Structurally, it is an analog of the nucleobase uracil, distinguished by a methylamino group at the C6 position. This substitution significantly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall chemical reactivity. Pyrimidinedione scaffolds are foundational in numerous biologically active molecules, including antiviral and anticancer agents.[1][2] The study of derivatives like 6-(methylamino)pyrimidine-2,4(1H,3H)-dione is crucial for developing novel therapeutics with enhanced specificity and efficacy. This guide aims to consolidate the fundamental knowledge of this compound, providing a technical resource for its application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug design and development, influencing factors from solubility and stability to target binding.
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is 6-(methylamino)pyrimidine-2,4(1H,3H)-dione. It is also commonly referred to by semi-systematic names such as N6-methyluracil.
The structure consists of a di-oxo pyrimidine ring with a methylamino substituent at the 6-position. The presence of amide and amine functionalities, along with the aromatic ring, dictates its chemical behavior.
Basicity and pKa Analysis
The term "basic properties" primarily refers to the ability of the molecule to accept a proton. In 6-(methylamino)pyrimidine-2,4(1H,3H)-dione, there are several potential protonation sites: the two ring nitrogen atoms (N1, N3) and the exocyclic methylamino nitrogen.
Determining the precise pKa value is critical for understanding its physiological behavior, as the ionization state affects membrane permeability and receptor interaction. A detailed protocol for its experimental determination is provided in Section 4.0.
Physical Data Summary
The physical properties of 6-(methylamino)pyrimidine-2,4(1H,3H)-dione are summarized below. These values are essential for handling, formulation, and experimental design.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂ | [3] |
| Molecular Weight | 141.13 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [6] |
| Melting Point | >300 °C (decomposition may occur) | [6] |
| Water Solubility | Sparingly soluble | [6] |
| Storage | Keep in a dark place, inert atmosphere, room temperature | [3] |
Synthesis and Characterization
The synthesis of 6-(methylamino)pyrimidine-2,4(1H,3H)-dione typically involves the modification of a pre-existing pyrimidine ring. A common and effective strategy starts from 6-chlorouracil.
A Common Synthetic Route: Nucleophilic Aromatic Substitution
This method relies on the reaction of 6-chlorouracil with methylamine. The chlorine atom at the C6 position is a good leaving group, activated towards nucleophilic substitution by the electron-withdrawing carbonyl groups in the ring.
Reaction: 6-chlorouracil + CH₃NH₂ → 6-(methylamino)pyrimidine-2,4(1H,3H)-dione + HCl
This reaction is typically carried out in a suitable solvent, such as ethanol or water, and may be heated to drive the reaction to completion. The product can then be isolated by filtration upon cooling and recrystallized for purification.[2]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Figure 1: General Synthesis Workflow.
Spectroscopic Characterization
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed.
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¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. Expected signals would include a singlet for the C5-H proton, a singlet for the N-methyl protons, and broad signals for the N-H protons of the amide and amine groups.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows signals for each unique carbon atom, including the two carbonyl carbons, and the carbons of the pyrimidine ring and methyl group.
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Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
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Infrared (IR) Spectroscopy: Identifies functional groups. Characteristic peaks would include N-H stretching (around 3200-3400 cm⁻¹) and C=O stretching (around 1650-1750 cm⁻¹).[7]
Experimental Protocol: Potentiometric Titration for pKa Determination
Rationale (Expertise & Experience): Potentiometric titration is a robust and direct method for determining pKa values. It is chosen here for its accuracy and the clear inflection points it provides for weakly basic compounds. The method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid, in this case) is added incrementally. The pKa corresponds to the pH at the half-equivalence point.
Self-Validating System (Trustworthiness): This protocol includes system calibration with standard buffers and a blank titration to correct for solvent effects, ensuring the accuracy and validity of the results.
Step-by-Step Methodology
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Preparation and Calibration:
-
Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) that bracket the expected pKa.
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Prepare a standardized solution of 0.1 M hydrochloric acid (HCl).
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Prepare a 0.01 M solution of 6-(methylamino)pyrimidine-2,4(1H,3H)-dione in deionized water. If solubility is an issue, a co-solvent like a small percentage of DMSO can be used, but a blank titration must be performed with the same solvent mixture.
-
-
Blank Titration:
-
Pipette a known volume (e.g., 50 mL) of the chosen solvent (deionized water or co-solvent mixture) into a beaker.
-
Immerse the calibrated pH electrode and a magnetic stir bar.
-
Titrate with the standardized 0.1 M HCl, adding small, precise increments (e.g., 0.05 mL) and recording the pH after each addition. Continue well past any expected equivalence points. This data is used to correct for the buffering capacity of the solvent itself.
-
-
Sample Titration:
-
Pipette 50 mL of the 0.01 M analyte solution into a clean beaker.
-
Immerse the pH electrode and stir bar.
-
Record the initial pH.
-
Begin titrating with the 0.1 M HCl, again using small, precise increments and recording the pH after each addition. Ensure the solution stabilizes before each reading.
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of HCl added (x-axis).
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Determine the equivalence point(s) from the inflection point(s) of the titration curve, which can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V).
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The pKa of the conjugate acid is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the first equivalence point).
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Biological Context and Significance
As a nucleobase analog, 6-(methylamino)pyrimidine-2,4(1H,3H)-dione and its derivatives are valuable tools in biochemical research and potential therapeutic agents.[1]
-
Enzyme Inhibition: Its structural similarity to uracil suggests it could act as a competitive inhibitor for enzymes involved in nucleic acid synthesis or metabolism, a strategy often employed in developing antiviral and anticancer drugs.[1]
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Scaffold for Drug Discovery: The pyrimidinedione core is a privileged scaffold in medicinal chemistry. The methylamino group at the C6 position provides a vector for further chemical modification to explore structure-activity relationships (SAR) and optimize binding to biological targets. Derivatives have been investigated for antimicrobial, cytotoxic, and cytoprotective activities.[8]
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N6-Methylation Research: The exocyclic N6-methyl group is analogous to N6-methyladenosine (m6A), the most prevalent internal modification in eukaryotic mRNA.[9] While this compound is a pyrimidine, not a purine, it can be used in model systems to study the recognition and impact of N-methylation on molecular interactions.
Conclusion
6-(methylamino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with fundamental properties that make it a molecule of high interest. Its basicity, centered on the exocyclic methylamino group, is a key determinant of its behavior in physiological systems. The synthetic routes are well-established, allowing for its accessible production and derivatization. As a versatile scaffold and nucleobase analog, it continues to be a valuable building block for researchers in medicinal chemistry, chemical biology, and drug development, offering significant potential for the creation of novel therapeutic agents.
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